molecular formula C24H31N3O2 B11208856 4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11208856
M. Wt: 393.5 g/mol
InChI Key: MNGJLQLONYJMGD-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a dimethylamino group, a piperidinylcarbonyl group, and a methyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.

    Substitution Reactions:

    Piperidinylcarbonyl Group Addition: The piperidinylcarbonyl group can be introduced via acylation reactions, using piperidine and an appropriate acylating agent.

    Methylation: The methyl group can be added through alkylation reactions, often using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the quinoline core and the dimethylamino group.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the quinoline core can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Dimethylamino Substituted Compounds: Compounds such as dimethylaminobenzaldehyde, used in various chemical syntheses.

Uniqueness

What sets 4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the piperidinylcarbonyl group adds to its versatility, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C24H31N3O2/c1-16-21(24(29)27-14-5-4-6-15-27)22(17-10-12-18(13-11-17)26(2)3)23-19(25-16)8-7-9-20(23)28/h10-13,22,25H,4-9,14-15H2,1-3H3

InChI Key

MNGJLQLONYJMGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)N4CCCCC4

Origin of Product

United States

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